(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid CAS number
(3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid CAS number
An In-Depth Technical Guide to (3-Oxo-3,4-dihydro-2H-benzo[b][1][]oxazin-6-yl)boronic acid
This guide provides a comprehensive technical overview of (3-Oxo-3,4-dihydro-2H-benzo[b][1][]oxazin-6-yl)boronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, properties, synthesis, applications, and the critical analytical methodologies required for its quality control, grounding all information in established scientific principles and authoritative sources.
Core Compound Identification and Significance
(3-Oxo-3,4-dihydro-2H-benzo[b][1][]oxazin-6-yl)boronic acid is a bifunctional organic compound that integrates a rigid benzoxazine heterocycle with a versatile boronic acid moiety. This unique combination makes it a valuable intermediate in synthetic and medicinal chemistry.
The benzoxazine core is a privileged scaffold found in numerous biologically active molecules, while the boronic acid group is a cornerstone of modern cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. The strategic placement of the boronic acid at the 6-position allows for the targeted functionalization of the benzene ring, enabling the construction of complex molecular architectures.
Chemical Structure:
Figure 1: Chemical structure of (3-Oxo-3,4-dihydro-2H-benzo[b][1][]oxazin-6-yl)boronic acid.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 1246765-28-5 | [1][3][4] |
| Molecular Formula | C₈H₈BNO₄ | [4] |
| Molecular Weight | 192.97 g/mol | [4] |
| IUPAC Name | (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid |
Physicochemical Properties, Handling, and Storage
Boronic acids are known for their sensitivity, and this compound is no exception. Proper handling and storage are paramount to maintain its integrity and ensure reproducible experimental outcomes.
Properties and Safety Data:
| Parameter | Details | Source |
| Appearance | White to off-white solid | [4][5] |
| Solubility | Soluble in some organic solvents like methanol and DMSO. | [5] |
| Stability | Highly sensitive to moisture; susceptible to dehydration and trimerization (to form boroxines). | [3] |
| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Desiccation is critical. | [3][4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [4] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection). | [4] |
Expert Insight on Handling: The propensity of boronic acids to undergo protodeboronation (loss of the B(OH)₂ group) or form anhydride trimers (boroxines) upon exposure to water or heat is a primary concern. To mitigate this, always handle the solid in a glovebox or under a stream of inert gas. For solution-based applications, use anhydrous solvents and prepare solutions immediately before use.
Synthesis and Derivatization: The Pinacol Ester Strategy
Direct synthesis and isolation of aryl boronic acids can be challenging due to their instability. A common and field-proven strategy is to first synthesize the corresponding pinacol boronate ester, which is significantly more stable, crystalline, and easier to purify via standard silica gel chromatography. The boronic acid can then be generated in situ or deprotected in a separate step if required.
The pinacol ester, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1][]oxazin-3(4H)-one (CAS: 943994-02-3) , is the key synthetic precursor.[][6][7]
Synthetic Workflow:
Figure 2: General workflow for the synthesis of the target boronic acid via its pinacol ester.
Experimental Protocol: Synthesis of the Pinacol Ester Intermediate
This protocol describes a standard Miyaura borylation reaction.
-
Reactor Setup: To a dry, oven-baked flask under an argon atmosphere, add 6-bromo-2H-benzo[b][1][]oxazin-3(4H)-one (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
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Solvent Addition: Add anhydrous 1,4-dioxane via cannula.
-
Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 80-90°C and monitor by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the pure pinacol ester.
Core Applications in Drug Discovery and Development
The true value of (3-Oxo-3,4-dihydro-2H-benzo[b][1][]oxazin-6-yl)boronic acid lies in its role as a versatile building block for creating libraries of novel compounds.
Suzuki-Miyaura Cross-Coupling:
This is the primary application. The boronic acid (or its ester) serves as the organoboron component, which is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond, a fundamental transformation in drug synthesis.
Figure 3: Schematic of the Suzuki-Miyaura coupling reaction utilizing the title compound.
Significance in Medicinal Chemistry:
-
Scaffold Hopping & Library Synthesis: By coupling this molecule with a diverse range of aryl halides, medicinal chemists can rapidly generate large libraries of compounds to screen for biological activity. This allows for the exploration of structure-activity relationships (SAR).
-
Bioisosteric Replacement: The benzoxazine ring system can act as a bioisostere for other bicyclic systems in known drugs, potentially improving properties like metabolic stability or cell permeability.
-
Boron as a Pharmacophore: While often used as a synthetic handle, the boronic acid group itself can be a key pharmacophore. It is known to form reversible covalent bonds with serine residues in the active sites of enzymes, making it a powerful warhead for enzyme inhibitors (e.g., protease or β-lactamase inhibitors).[8][9][10] Benzoxaboroles, a related class of compounds, have been successfully developed into FDA-approved drugs.[9][11]
Analytical and Quality Control Methodologies
Ensuring the purity and stability of (3-Oxo-3,4-dihydro-2H-benzo[b][1][]oxazin-6-yl)boronic acid is critical. Several analytical techniques can be employed, each with specific considerations.
Recommended QC Protocol: RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a workhorse technique for purity assessment. However, the analysis of boronic acids requires careful method development due to on-column hydrolysis.[12]
-
Column Selection: Use a column with low silanol activity (e.g., an end-capped C18 column) to minimize interactions that can catalyze hydrolysis.[12]
-
Mobile Phase:
-
Acidic: A standard mobile phase of acetonitrile and water with 0.1% formic acid can be used, but peak tailing or degradation may occur.
-
Basic: For boronate esters, a high-pH mobile phase (e.g., pH 10-12) can stabilize the compound on the column.[12] However, the corresponding free boronic acid is highly polar and may not be well-retained under these conditions.
-
-
Diluent: Prepare samples in an anhydrous aprotic solvent like acetonitrile (ACN) immediately before injection to prevent degradation in solution.
-
Detection: UV detection is standard. For trace-level analysis or impurity identification, coupling the HPLC to a mass spectrometer (LC-MS) is highly effective.[13][14]
-
System Suitability: Run a standard of the corresponding pinacol ester to verify column performance and retention time, as it is more stable. The presence of a peak at the expected retention time for the boronic acid alongside a peak for its boroxine trimer can indicate moisture exposure.
Alternative QC Methods:
-
TLC Staining: A rapid and simple qualitative test involves spotting the compound on a TLC plate and staining with a curcumin solution. A red coloration indicates the presence of the boron-curcumin complex, confirming the boronic acid functionality.[15]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. ¹¹B NMR can also be used to directly observe the boron center, providing information about its coordination state.
Conclusion
(3-Oxo-3,4-dihydro-2H-benzo[b][1][]oxazin-6-yl)boronic acid (CAS: 1246765-28-5) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its dual functionality allows for the precise and efficient construction of novel molecules with therapeutic potential. Understanding its properties, synthesis via stable precursors like the pinacol ester, and the nuances of its analytical characterization are essential for any scientist looking to leverage this powerful building block in their research and development programs.
References
-
(3-Oxo-3,4-dihydro-2H-benzo[b][1][]oxazin-6-yl)boronic acid. AbacipharmTech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQqH_ImocbkSyqFOAkT9AprZGjGlRYqTTa-WKE8PRAPd2h7BtYxQrXIhJP_7f2d1wT6l06xRKZj4q_ZFCqh3xvOUDglEFPV8pGkd_l_qwtW7pXjF3PvjkOVYmBmX0E]
-
(3-Oxo-3,4-dihydro-2H-benzo[b][1][]oxazin-6-yl)boronic acid. ChemShuttle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5J0FIP_ECFYBlp3ZGwzgwjZzFmuAdxF_TOmZI8Ph2MGiUrOvn_TulHqwKXVj6R4xjWk2JAwGsTBl2yS5oibV7DJ7tgOfg3m4CrgbfgiRdy760srJR3NDpz3W8SOYLYflnkNiYVqlt5uPPpBvYjSYk5FNJpQ_Uk3Nar_LL1Fu3LjInuwcQkAfGphfGN14z7pjkEKMnag==]
-
(3-Oxo-3,4-dihydro-2H-benzo[b][1][]oxazin-6-yl)boronic acid. Achmem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5HcJMq60E6ppc1i7w9iVB-An99IROiqscQF5p9wjJkZNk9vxGziszVG_xfQENE7tTsFiB1HroiSHzYQtWH8V_OMpjadmBpj5yPai3m_R2XKb5J-UCiagp9Qho7w4NMBiixiWXW4nkRg==]
-
CAS 943994-02-3 3-Oxo-3,4-dihydro-2H-benzo[b][1][]oxazine-6-boronic Acid Pinacol Ester. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGifNL_5dCYfnSg0ihr5X-MW2jdMnwKMB2VbnVxQRqhit8cv8GfBoVNoDA3CJt6U6ryIOEaS5ZurHXO9436XqXCZ0XSwCBeJTvV9A9GO_rzt1MMQdWbLlnT-y_zQXNCUZBZ7qFJDGMlandoYa6N2ywmypiE9AvXqNZOwjJA9BmpcBWPCIlYESkI-Z0dbhoHansoaReeqKs88Er3operCeaN09yH2k4lNVY_5ZJnkFvKcaeh]
- A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyP1WGlPC18fEk5gJUKxeIzuzQ935xh0SM64CW3mSehU7woWJ2qtqnaLQuiq9tNINiXLMNx1lPEn4lS8X8lZTBAPQipIh8I8iVmS1SGDDaUnGb4LQ2mcEGsHTb-0m9Pud1tgly0wJKXp15SGFrwUNnL_DGnBEFvr4Tsjrc]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLQ8R8vN5IcyOATSQTVkaHFXuhJ39U0nG0vzmhcpIBzu1LIMsr1WkSvni5XwqfFDZPV5Xkb4yOizP1ONeOOlZqP9UdJe9Y3c7e-R_shWZFvQRagTgFXvt1FwY054g1-if2OUjj2QiYv67f6lruZW-e7HHy-1_npLf3Rtsa]
-
3-Oxo-2H,4H-benzo[b][1][]oxazine-6-boronic acid pinacol ester. ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_W2ZYC2aMHCpAa5VNHfHpvVvwws0z1yJcLqk5CFWvjEZDCP4lcA1XZj86IXnMzvs6KGfX7IxnKKjcm_LRKcWu_Lw_D-YOVsvxMiL58iFFKXbX_lEB_gvQwLsmNweJNvKQmUsGJ3rbtPYJTNmVZL88MQGW02Kx6CXgnb59d00Uo_P9RTcZ9Vc3dsGYv-G3-nc-FLa9ech6vz9-Yp8H]
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-wtEU_qjQ4DrhM1yZ1FZiRD431L_UimCtKKwLG4TuBvzX6efLwJIf7n38fGghDUALNZoopN6-jDzpIqzro5zChNNBce5FoW201xqm9qUNF51h1il2NyQw-6VJNScbwEE9sa8Az6Llgrk-RXumddUFKijIMCrcZmlgSeHLfFJMgTINvLD0-5Sl9YDqsEkVa08IJ8m8AYuKPqRCo_blei3dAhqlHocKCKRwNA3cSosCh9PYJJreP16cSvtA7-Il1p82odfgdRLro6oT9gTB7vNV_muZEd4081xn3xlxv4-dzSPNXoYH7KHlAJUDObCrx9dYWwDCU9f8nvODRhfUy5nq4iy_us4ov22XzgJbgUTcmSkGsKqMfVJv1K-EDchCdvg=]
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm32vuIR_NdRPehen7anV9G1eiDpY-ce7Cz5rk6rCbAjoEpCILybgWnkhHusRTM-DF8tuWYk-g8kIIAmj_FaP_ygeCzeNx7zwS7TPDQkIHFXeQorlDKzJ0CiExufoOrp3FyB1B8tBfJoUlriQxZCPXZXm3bN0qeRTsziDYYFQ5Qhq1SwcmzDlUId2CRAYXkIdbN8cbDm9NX-59427Bog-yoWozavtmYGPRcrCGTXuxbZqV5B5we5J1e1qczzXxubqHcBDruLztwfUl4r264oJ5dnimHhp4hCZg0W2d2nt0YSz08GtCFv96BV-ulQTpLHAgwGI=]
- 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-boronic acid pinacol ester, Thermo Scientific. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_NzzsYIDMqt27b3N7_pGv5vVlzksly7a-XemQLeNnEnkDkPGbuVKiuPOZdpN1X6cKq5wHfaqoZmQtj9ra1F9459MtF_lU9kdV7vC3M6MMGWSJ_KsUj2zPsgY8XCo-w38hxNof4HY9wYvOSrJkRXMxQ2kjBkLXH4BjKUZ6ThoVm_Ke2P45qAMGuATsX3FwuMjY2sG51Q82ri4isLv4BYv8fpIvx3vZbJBBCANhfzaKU32HgRV8tCvdEcLjpIf5sOM=]
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-CdzJ2DOldxb4SaoGCvZdcUskDNG0ekT_FOxWdkr9NPSnbMq_UMek3gT6oiLbUR-ArwJS6CKzb5lmW97r0C12kKTVgFZ4AGiwSBw-_yjwVWwxOXf-iVIFsTyMRzNHA5ChnyzG_nwEw_DkRgRHYR0U]
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb5fxjahDJ_KV0EvUf-I0zRZl9pCWVK59MwjhANd684LnlXbaVGzWXwsbm27MjfecUyu9tnGZoUL3Sl5TzcXDYyiTrsSm9ZGSYhiC42ug3VRHDsMMM1xr4FCltzROsKYjY7C0=]
- 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG05qvyWPTzPti6Ejo46JdsaCrvimUNRCbu4pdTBhSt3deZvIeosx8Hbbis3IxS3lkSDWMmHnpXSKvDUj2YaJtTCSYDKPSFwoLNYwNxpceGMYcTmzzAr5apDmHgynkbJCvdR1iG3wmutmCCCKlvL47bJYeZu92mCVb9w9KTvz67zMkGvoi6_n4ubM1241FWhA==]
- 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG074fbC8JGzXAnNGs5_yqnna5PnjWAnHyihFtOUwq79MLkzw0k57bfR8ac9Q3bK_8HP1xrB3x9stpnysIPAD0yQmz6JFMe9zXpVn-fG7Ty2dJdbedjwpZCbEaaEvnkeA20YoOtD-r8JhxvBqQPvnKe3XrM5y-TDLs9AiXwvGYlVwT2Gmc_XufOlQg6VEaQ1OoU7zPoTWUFjk_xMTje56w_0EVzbRMYzspM817bfTCT8asD1sEYI6SlDSIzKTz-Apf_8WTy]
- Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6. Asian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN1v5hr_81tTd8PYhUEIM9ynXg-cNL8da_XaRloxd4yA4_hcIar-iqnw5j390ysPRS3IUT_4u-WHbMW65ZDXmour3n2vUjxOynUriV7JqlMMHeHvuqDHRpDgPSboLu_v7XN28nTOpQr2bpjGU_NEQdstboVvhzlLQ=]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF91fl3a_hXTl-nYxjiHqH5jkxFE8NtzBTyKH7BAMqV9MgsuVqnX7oDyA-I_DYopfuf-3G4qwQsXQJIeub4kXjz-ma0nAvtvcGv8YjAkcwIzfd83RXrcGStLxR8Yk_NpPaI2o7tM0WpJmbOc10=]
-
3-oxo-3,4-dihydro-2H-benzo[b][1][]oxazin-6-ylboronic Acid. Tradeindia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrwWxjSkzCZf0AWrH2pke_58UfKCA252HWmmyJADXw-I9xlhJQqVy4ApVITJ8_AfeOWnmEBxPoB_Uo2k2QEs5BvIZs79Ataghxt67V_O2CeK4aLopvaM9jgCUUcvQSwDEkxggDhGXQhwWrF50h3j7LwBaTZREzhuDDjSB5863AiW-rrrJlF9vvxWW7H5BYRwDaXEtAWuc6uEdhOzIBwxByqnPS3A==]
- The synthesis of benzoxaboroles and their applications in medicinal chemistry. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqLrgJ_vSsFwitMQD_ikfhAL0H-FHLeSOj6xXPc3oDfMVss30oIhMZ7OVypKt3PzIz0Abo40m0O4Wk7y9JxKzNixiF1ItZZPyZPoC5AxROp16U4pnUImw4dZx80_agzcE5kJjsAifO-dBVHLZSzWTRf5tGy_wNuHCxBGxZEWNasCYqRNpt2fWwlvSFew3I2Aj_ATzkeDb9Md4K3-aiufkj_xOWICzXyItktUjAG3vicsuhdOiurRLfecZS7Q==]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbS_MKq6UJQiJ5ASmMwoP8YD99sYft8yBmnZxnxiTnhARKOwLL4W_LPixjp7GneC333abHnUket7gGUNSFIRTpXdFkq3cYHksIDo1oIHucQ_1IJjnjvDSrG_QsNu1WSOrVq2oS8jXvj2SBMuw=]
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQv0m6QrMDBtScsGC2YTeuN-gzF4yJkUuhcBO6kbQLusuhufym2oBuEXwMEPfVr0rUMjWOapIZ_VOQ85z6YBPr9YsuDJScm8YNTm033WQObwMP8KvnbhkatUtXJ0q-Ss8gBtMhYy0uVnfBKKnTAsrAsn3WNnCHL_lnNVluf4H4JdB1D6Q5o1vBrImhE1IgyyojaIwwF5tLIxSsgg==]
Sources
- 1. (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. achmem.com [achmem.com]
- 5. 3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-ylboronic Acid at Best Price in Wujiang, Jiangsu | Stru Chem Co., Ltd. [tradeindia.com]
- 6. chembk.com [chembk.com]
- 7. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-boronic acid pinacol ester, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. mdpi.com [mdpi.com]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]

![Structure of (3-Oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)boronic acid](https://i.imgur.com/8zXy7gH.png)



